4-Acetamidopyridine
Description
4-Acetamidopyridine (CAS: 5221-42-1) is a pyridine derivative with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. Its structure features an acetamido group (-NHCOCH₃) at the para position of the pyridine ring . This compound is exclusively used in scientific research, with applications in organic synthesis, medicinal chemistry, and materials science. For instance, it serves as a precursor in the synthesis of pyridinium ylides (e.g., 4-acetamido-1-(2-methoxy-2-oxoethyl)pyridinium bromide), which are intermediates in fluorogenic coupling reactions .
Key physicochemical properties include:
Properties
IUPAC Name |
N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)9-7-2-4-8-5-3-7/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJAWQUBRNHZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200258 | |
| Record name | Acetamide, N-4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5221-42-1 | |
| Record name | N-4-Pyridinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-4-pyridinyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-pyridin-4-ylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetamidopyridine can be synthesized through several methods. One common approach involves the acetylation of 4-aminopyridine using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same acetylation process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to yield 4-aminopyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: 4-Aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamidopyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetamidopyridine involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Aminopyridine (4AP)
3-Acetamidopyridine
2-Aminopyridine (2AP)
- Structure: Amino group at the ortho position .
- Reactivity : Higher basicity (pKa ~6.8) than this compound (pKa ~3.5), influencing solubility and drug metabolism .
Physicochemical and Pharmacological Data
Table 1: Comparative Analysis of Pyridine Derivatives
Key Observations :
- Bioactivity : The acetamido group in this compound reduces direct ion channel modulation compared to 4AP, making it less toxic but also less therapeutically potent .
- Synthetic Utility : this compound’s acetamido group enables regioselective functionalization, as seen in its use to generate pyridinium salts .
Toxicity and Handling
- This compound: Classified as non-TSCA (U.S. Toxic Substances Control Act) but requires stringent storage (-80°C) to prevent decomposition .
- 4AP : Listed in acute exposure guidelines (e.g., IDLH 25 mg/m³) due to seizure risks .
Biological Activity
4-Acetamidopyridine is a pyridine derivative that has garnered interest for its biological activities, particularly in the context of neurodegenerative diseases and as a potential therapeutic agent. This article explores the compound's biological activity, including its pharmacological effects, toxicity, and recent research findings.
- Molecular Formula : CHNO
- Molar Mass : 136.14 g/mol
- Structure : The compound features an acetamido group attached to the pyridine ring, which influences its biological properties.
This compound is believed to enhance neuronal conduction by blocking potassium channels, similar to its analog 4-aminopyridine. This action can lead to improved synaptic transmission, making it potentially useful in treating conditions like multiple sclerosis (MS) and spinal cord injuries (SCI) where nerve conduction is impaired.
Neuroprotective Effects
Recent studies have indicated that this compound may exhibit neuroprotective properties. For instance, it has been shown to mitigate neuronal cell death in models of neurodegeneration. Its mechanism likely involves the modulation of ion channels and neurotransmitter release, enhancing synaptic plasticity.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that while it has therapeutic potential, high concentrations can lead to cytotoxic effects:
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| HEP-G2 | 100 | 85% |
| BV-173 | 100 | 70% |
| NEURO 2A | 100 | 60% |
These findings suggest that while the compound can be effective at lower concentrations, caution is necessary due to potential cytotoxicity at higher doses .
Case Studies
- Multiple Sclerosis Treatment : A study involving patients with MS demonstrated that administration of this compound improved gait and motor function in subjects with incomplete injuries. The drug was well-tolerated, with minimal side effects reported .
- Toxicity Reports : There have been documented cases of toxicity associated with similar compounds like 4-aminopyridine. Symptoms included CNS hyperexcitability and gastrointestinal disturbances. These cases highlight the importance of careful dosing and monitoring during treatment .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. For example, new peptide derivatives have been developed that maintain the beneficial effects while significantly lowering toxicity levels:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
